1-methyl-1H-Pyrrole-3-sulfonyl chloride
Description
Significance of Pyrrole (B145914) and Sulfonyl Moieties in Chemical Science
The pyrrole ring and the sulfonyl group are two fundamental structural units that independently confer unique and valuable properties to organic molecules, particularly in the realm of medicinal chemistry.
The pyrrole moiety is a five-membered aromatic heterocycle containing a nitrogen atom. This scaffold is a cornerstone in the structure of numerous biologically active natural products, such as heme, chlorophyll, and vitamin B12. alliedacademies.org In medicinal chemistry, the pyrrole ring is considered a "privileged scaffold" because its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. alliedacademies.orgnih.govmdpi.comnih.gov Its ability to engage in various biological interactions and its synthetic tractability have led to the incorporation of the pyrrole nucleus into a multitude of marketed drugs. nih.govrsc.org The combination of different pharmacophores with a pyrrole system has often resulted in compounds with enhanced activity. rsc.org
The sulfonyl group, R-S(=O)₂-, is another critical functional group in drug design and medicinal chemistry. benthamdirect.comnih.gov Compounds containing this group, such as sulfonamides and sulfones, are prevalent in therapeutic agents. nih.govresearchgate.net The sulfonyl group's unique physicochemical properties allow it to modulate a molecule's solubility and acidity. researchgate.net It can act as a hydrogen-bond acceptor, enhancing the binding affinity of a drug molecule to its biological target. benthamdirect.comresearchgate.net Furthermore, the structural stability of the sulfonyl group can increase the metabolic stability of a drug, prolonging its duration of action. researchgate.net It is often used as a bioisostere for other functional groups like carbonyls or carboxyls to improve a compound's activity or pharmacokinetic profile. researchgate.net
The convergence of these two important moieties in a single molecule, as seen in 1-methyl-1H-pyrrole-3-sulfonyl chloride, provides a foundation for creating novel compounds with potentially valuable chemical and biological properties.
Research Context of this compound as a Synthetic Building Block
In academic and industrial research, this compound serves as a specialized synthetic building block. serpharm.comchemscene.comminakem.com Building blocks are relatively simple molecules that can be readily incorporated into the synthesis of more complex structures. The utility of this particular compound stems from the reactivity of its sulfonyl chloride functional group.
Sulfonyl chlorides are classic reagents for the synthesis of sulfonamides through reaction with primary or secondary amines. wikipedia.org This reaction is a robust and widely used method for forging a stable sulfur-nitrogen bond. Therefore, this compound is a key intermediate for synthesizing a variety of N-substituted 1-methyl-1H-pyrrole-3-sulfonamides. These resulting sulfonamide derivatives can then be evaluated for their biological activities or used in further synthetic transformations.
The regiochemistry of the pyrrole ring is also a crucial aspect of its role as a building block. The sulfonyl chloride group is positioned at the C-3 position of the pyrrole ring. Research on related compounds, such as 1-(phenylsulfonyl)pyrrole, has shown that the N-sulfonyl group can act as a directing group, influencing the position of subsequent electrophilic substitution reactions on the pyrrole ring. cdnsciencepub.com While the N-methyl group in this compound has different electronic effects, the defined substitution pattern of the starting material is critical for the unambiguous synthesis of specifically substituted pyrrole derivatives.
The synthesis of pyrrole sulfonyl chlorides often involves the reaction of a pyrrole derivative with a sulfonating agent like chlorosulfonic acid, followed by treatment with a chlorinating agent such as thionyl chloride. chemicalbook.com The availability of such synthetic routes makes compounds like this compound accessible for research purposes.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 142112-64-9 bldpharm.com |
| Molecular Formula | C₅H₆ClNO₂S |
| Functional Groups | N-methylpyrrole, Sulfonyl chloride |
| Primary Use | Synthetic Building Block |
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrrole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S/c1-7-3-2-5(4-7)10(6,8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCUBYVVPMUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622253 | |
| Record name | 1-Methyl-1H-pyrrole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142112-64-9 | |
| Record name | 1-Methyl-1H-pyrrole-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies Pertaining to 1 Methyl 1h Pyrrole 3 Sulfonyl Chloride and Its Derivatives
Precursors to 1-methyl-1H-Pyrrole-3-sulfonyl chloride
The journey to obtaining this compound begins with the synthesis of its fundamental precursor, the 1-methylpyrrole (B46729) ring. A diverse array of synthetic strategies is available for this purpose, ranging from classical cyclization reactions to contemporary transition metal-catalyzed methods.
General Pyrrole (B145914) Ring Synthesis Approaches
The formation of the pyrrole nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford substituted pyrroles. These approaches can be broadly categorized into traditional cyclizations, transition metal-catalyzed formations, oxidative cyclizations, and multicomponent reactions.
The Paal-Knorr synthesis stands as a classic and widely utilized method for the preparation of pyrroles. researchgate.netuctm.eduuni.lu This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. researchgate.netuni.lu For the synthesis of N-substituted pyrroles, such as 1-methylpyrrole, a primary amine like methylamine (B109427) is employed. researchgate.net The reaction typically proceeds under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. scbt.com The mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. researchgate.net Green chemistry approaches to the Paal-Knorr synthesis have also been developed, utilizing water as a solvent or even catalyst- and solvent-free conditions, offering more environmentally benign alternatives. bldpharm.comnih.gov
Table 1: Examples of Paal-Knorr Synthesis Conditions
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Conditions | Product | Reference(s) |
| 2,5-Hexanedione | Methylamine | Acetic acid | 1,2,5-Trimethylpyrrole | researchgate.netscbt.com |
| 2,5-Hexanedione | Various primary amines | Water, 100°C | N-substituted 2,5-dimethylpyrroles | bldpharm.com |
| 2,5-Dimethoxytetrahydrofuran | Amines/Sulfonamides | Iron(III) chloride, Water | N-substituted pyrroles | uni.lu |
This table provides illustrative examples of the Paal-Knorr synthesis and is not exhaustive.
Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed methods for pyrrole synthesis, offering high efficiency and functional group tolerance. sigmaaldrich.com Various metals, including gold, copper, palladium, manganese, rhodium, iron, and zirconium, have been successfully employed to catalyze the formation of the pyrrole ring from a range of starting materials. sigmaaldrich.com These reactions often proceed through mechanisms involving C-H activation, cross-coupling, or cyclization of appropriately functionalized precursors. For instance, rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with ketene (B1206846) silyl (B83357) acetals provides a route to 3-pyrrolin-2-ones. uni.lu Palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines has been shown to produce 3-bromosubstituted pyrroles, which can serve as precursors for further functionalization. rsc.orgresearchgate.netresearchgate.net Iron-catalyzed methodologies also provide sustainable routes to substituted pyrroles.
Table 2: Selected Transition Metal-Catalyzed Pyrrole Syntheses
| Catalyst | Starting Materials | Product Type | Reference(s) |
| Rhodium | 1-Sulfonyl-1,2,3-triazole, Ketene silyl acetal | 3-Pyrrolin-2-one | uni.lu |
| Palladium | Bromoalkyne, N-allylamine | 3-Bromopyrrole | rsc.orgresearchgate.netresearchgate.net |
| Zinc/Rhodium | Dienyl azide | 2,5-Disubstituted and 2,4,5-trisubstituted pyrroles | sigmaaldrich.com |
| Rhodium | Enamine, Alkyne | Substituted pyrrole | google.com |
| Ruthenium | Diol, Amino alcohol | Substituted pyrrole |
This table highlights a selection of transition metal-catalyzed methods for pyrrole synthesis.
Oxidative cyclization and annulation strategies represent another powerful avenue for the construction of substituted pyrrole rings. These methods often involve the formation of key C-C and C-N bonds in a single step, leading to complex pyrrole structures from simpler precursors. For example, the palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines directly yields 3-bromopyrroles. rsc.orgresearchgate.netresearchgate.net Another approach involves the oxidative cyclization of β-enaminones, which can be promoted by reagents like copper(II) acetate, to afford multisubstituted pyrroles. scbt.com
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, offer an efficient and atom-economical approach to highly substituted pyrroles. nih.govnih.gov These reactions allow for the rapid generation of molecular diversity from simple starting materials. Various MCRs have been developed for pyrrole synthesis, often based on condensation reactions of 1,3-dicarbonyl compounds, the use of isonitriles, or reactions involving nitroalkanes. nih.govnih.gov For instance, a four-component reaction involving an amine, an aldehyde, a diketone, and a nitroalkane can lead to the formation of a polysubstituted pyrrole.
Formation of Sulfonyl Chloride Moiety
The introduction of the sulfonyl chloride group onto the 1-methylpyrrole ring is a critical step in the synthesis of the target compound. This transformation can be achieved through several methods, with the choice of method often depending on the nature of the starting material and the desired regioselectivity.
A common method for preparing sulfonyl chlorides is the reaction of a sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. nih.gov Therefore, a key intermediate would be 1-methyl-1H-pyrrole-3-sulfonic acid. The sulfonation of 1-methylpyrrole, however, can be challenging in terms of regioselectivity. Direct sulfonation often leads to a mixture of 2- and 3-substituted isomers. researchgate.net The use of milder sulfonating agents, such as a sulfur trioxide-pyridine complex, has been reported to favor the formation of the 3-sulfonated pyrrole. researchgate.net
Alternatively, a halosulfonyl group can be introduced directly. The reaction of 1-(phenylsulfonyl)pyrroles with chlorosulfonic acid in acetonitrile (B52724) has been shown to produce 1-(phenylsulfonyl)-1H-pyrrole-3-sulfonyl chlorides in good yields. researchgate.net Subsequent removal of the N-phenylsulfonyl protecting group would be necessary to obtain the N-unsubstituted pyrrole, which could then be methylated.
Another strategy involves the conversion of other functional groups into a sulfonyl chloride. For example, a sulfonyl hydrazide can be converted to a sulfonyl chloride using N-chlorosuccinimide (NCS). nih.gov Also, aromatic carboxylic acids can be converted to sulfonyl chlorides via a copper-catalyzed decarboxylative halosulfonylation. This suggests that 1-methyl-1H-pyrrole-3-carboxylic acid could be a viable precursor.
Furthermore, a 3-halopyrrole, such as 1-methyl-3-bromopyrrole, can be converted to the target sulfonyl chloride. This can be achieved through a halogen-metal exchange reaction to form a 3-lithiated pyrrole, which is then quenched with sulfur dioxide (SO2) to form a lithium sulfinate salt. Subsequent treatment with a chlorinating agent like N-chlorosuccinimide (NCS) would then yield the desired this compound.
The existence of compounds such as 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfonyl chloride and 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride in chemical databases indicates the viability of introducing a sulfonyl chloride group at the 3-position of a 1-methylpyrrole ring that is further substituted. scbt.combldpharm.comsigmaaldrich.comrsc.org
Table 3: Methods for the Formation of Sulfonyl Chlorides
| Precursor | Reagents | Product | Reference(s) |
| Sulfonic Acid | Thionyl chloride or Phosphorus pentachloride | Sulfonyl Chloride | nih.gov |
| Sulfonyl Hydrazide | N-Chlorosuccinimide (NCS) | Sulfonyl Chloride | nih.gov |
| Aromatic Carboxylic Acid | Copper catalyst, Halogen source | Sulfonyl Chloride | |
| Thiol | Oxidizing agent, Chloride source | Sulfonyl Chloride | |
| 1-(Phenylsulfonyl)pyrrole | Chlorosulfonic acid, Acetonitrile | 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride | researchgate.net |
This table summarizes general methods for the synthesis of sulfonyl chlorides.
Direct Synthesis and Derivatization Routes for this compound
The direct introduction of a sulfonyl chloride group onto the pyrrole ring, particularly with regiocontrol, is a more direct approach to synthesizing the target compound.
The regioselective functionalization of pyrrole is a significant challenge due to the electron-rich nature of the ring, which can lead to multiple substitution products. However, specific conditions and reagents can favor sulfonylation at the desired C3-position. The Friedel-Crafts reaction of N-methylpyrrole with 1-selenoallyl cations has been shown to occur at the 3-position of the pyrrole ring, indicating a preference for substitution at this site under certain electrophilic conditions. rsc.org
Recent advances have demonstrated the catalyst-free sulfonylation of methylenecyclopropanes with thianthrenium salts, which proceeds via an electron donor-acceptor (EDA) complex, allowing for regioselective functionalization. nih.gov While not directly applied to pyrrole itself in this study, the principle of using tailored electrophilic sulfur reagents could be extended to achieve regioselective sulfonylation of N-methylpyrrole.
Conventional approaches to synthesizing aryl sulfonamides often rely on the electrophilic aromatic substitution with chlorosulfonic acid. rsc.org However, this reagent is hazardous and may not be effective for all substrates. rsc.org
The introduction of a sulfonyl chloride group onto an N-methylpyrrole ring can also be achieved through a multi-step sequence. This could involve the initial introduction of a sulfur-containing functional group, such as a thiol, which can then be oxidatively chlorinated to the sulfonyl chloride. rsc.orgorganic-chemistry.org The oxidation of thiols to sulfonyl chlorides can be accomplished using various reagents, including a combination of hydrogen peroxide and thionyl chloride, or N-chlorosuccinimide in the presence of an acid. organic-chemistry.orgorganic-chemistry.org
Another approach is the conversion of an amino group to a sulfonyl chloride via a diazotization reaction followed by treatment with sulfur dioxide and a copper catalyst, known as the Meerwein procedure. rsc.org This would require the synthesis of 3-amino-1-methyl-1H-pyrrole as a precursor.
A novel method involves the conversion of aromatic carboxylic acids to sulfonyl chlorides using copper ligand-to-metal charge transfer (LMCT) photochemistry, followed by a one-pot amination to form sulfonamides. princeton.edu This strategy could potentially be applied to 1-methyl-1H-pyrrole-3-carboxylic acid to generate the desired sulfonyl chloride.
| Precursor | Reagents | Intermediate/Product | Key Strategy | Reference |
| 1-Methyl-1H-pyrrole-3-thiol | H₂O₂/SOCl₂ or NCS/HCl | This compound | Oxidative chlorination | rsc.orgorganic-chemistry.org |
| 3-Amino-1-methyl-1H-pyrrole | 1. NaNO₂/HCl 2. SO₂/Cu catalyst | This compound | Meerwein arylation | rsc.org |
| 1-Methyl-1H-pyrrole-3-carboxylic acid | Cu catalyst, light, SO₂, chlorinating agent | This compound | Decarboxylative halosulfonylation | princeton.edu |
This table presents potential strategies for the functionalization of N-methylpyrroles to introduce a sulfonyl chloride group.
Reactivity, Reaction Mechanisms, and Transformational Chemistry of 1 Methyl 1h Pyrrole 3 Sulfonyl Chloride
Electrophilic Aromatic Substitution on N-Sulfonylated Pyrroles
The synthesis of 3-substituted pyrroles, such as 1-methyl-1H-pyrrole-3-sulfonyl chloride, is often achieved via electrophilic aromatic substitution on an N-protected pyrrole (B145914). The substituent on the nitrogen atom plays a crucial role in deactivating the pyrrole ring and directing the incoming electrophile.
Pyrrole is an electron-rich aromatic heterocycle that typically undergoes electrophilic aromatic substitution preferentially at the C2 position. pearson.comonlineorganicchemistrytutor.comvedantu.com This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, whereas attack at C3 leads to a less stable intermediate with only two resonance contributors. onlineorganicchemistrytutor.comvedantu.com
However, the introduction of a strong electron-withdrawing group, such as a sulfonyl group, onto the pyrrole nitrogen dramatically alters this regioselectivity. The N-sulfonyl group deactivates the pyrrole ring towards electrophilic attack but directs incoming electrophiles to the C3 position. This directing effect is particularly evident in Friedel-Crafts acylation reactions. For instance, the acylation of 1-(phenylsulfonyl)pyrrole, a close analog of N-methylated pyrroles, with acyl chlorides in the presence of a Lewis acid like aluminum chloride, yields 3-acylpyrroles with high regiospecificity and in good yields. researchgate.netcdnsciencepub.comresearchgate.net While acetylation and benzoylation are strongly regiospecific for the C3 position, other electrophilic substitutions, such as alkylation, may result in mixtures of C2 and C3 isomers. researchgate.netcdnsciencepub.com
The choice of Lewis acid catalyst can also influence the regiochemical outcome. It has been observed that in the acylation of 1-(phenylsulfonyl)pyrrole, strong Lewis acids like AlCl₃ favor C3 substitution, whereas milder ones like BF₃·OEt₂ can lead to a predominance of the C2-acylated product. researchgate.net This control allows for the selective synthesis of either C2 or C3 functionalized pyrroles.
Table 1: Regioselectivity in Friedel-Crafts Acylation of 1-(Phenylsulfonyl)pyrrole
| Electrophile/Catalyst | Major Product | Reference |
|---|---|---|
| Acetyl chloride/AlCl₃ | 3-Acetyl-1-(phenylsulfonyl)pyrrole | researchgate.netcdnsciencepub.com |
| Benzoyl chloride/AlCl₃ | 3-Benzoyl-1-(phenylsulfonyl)pyrrole | researchgate.netcdnsciencepub.com |
| Acyl chlorides/BF₃·OEt₂ | 2-Acyl-1-(phenylsulfonyl)pyrrole | researchgate.net |
| tert-Butyl chloride/AlCl₃ | 3-tert-Butyl-1-(phenylsulfonyl)pyrrole | cdnsciencepub.com |
Theoretical studies and experimental results provide insight into the regioselectivity. The attack of an electrophile (E⁺) at the C3 position of an N-sulfonylated pyrrole leads to a carbocation intermediate. While the N-sulfonyl group is deactivating, its influence is less pronounced for C3 substitution compared to C2 substitution. The presence of a Lewis acid catalyst is crucial, as it coordinates with the electrophile (e.g., an acyl chloride), increasing its electrophilicity and enabling it to react with the deactivated pyrrole ring. nih.govresearchgate.net The subsequent loss of a proton from the sigma complex restores the aromaticity of the pyrrole ring, yielding the 3-substituted product. The stability of this intermediate dictates the reaction's orientation, and for N-sulfonylated pyrroles, the C3-attack pathway is energetically favored for many electrophiles, especially under Friedel-Crafts acylation conditions. researchgate.netcdnsciencepub.com
Intramolecular Rearrangements Involving Sulfonyl Groups in Pyrroles
Sulfonyl groups attached to the pyrrole nucleus or its precursors can undergo various intramolecular rearrangements, often catalyzed by transition metals, leading to diverse and functionalized pyrrole structures.
Gold catalysts are particularly effective in promoting transformations of alkynes, including those leading to the formation of pyrrole rings. nih.gov In some gold-catalyzed syntheses, a formal 1,3-sulfonyl migration is a key step. While direct examples on a pre-formed this compound are not prevalent, related gold-catalyzed reactions demonstrate the mobility of sulfonyl groups in pyrrole-forming cascades. For instance, gold-catalyzed cascade reactions of conjugated diynamides have been shown to proceed via a consecutive 1,2-migration of a sulfonyl group to facilitate the formation of the pyrrole ring within a larger polycyclic system. acs.org Similarly, gold(I)-catalyzed reactions of alkynyl thioethers can lead to 3-sulfenylated pyrroles, illustrating the propensity for sulfur-containing groups to rearrange under gold catalysis during heterocycle synthesis. nih.govacs.org These transformations highlight the utility of gold catalysis in orchestrating complex bond formations and rearrangements involving sulfonyl moieties.
Beyond gold catalysis, other pathways for sulfonyl migration in pyrrole systems have been identified. A notable example is the 1,4-sulfonyl migration. In a domino aerobic Wacker-type aminocyclization of α-allyl-β-ketosulfones mediated by a PdCl₂/CuCl₂ system, the formation of 2-(sulfonylmethyl)arylpyrroles occurs through a 1,4-sulfonyl migration. nih.gov This type of rearrangement involves the shift of the sulfonyl group from one position to another within the molecule during the cyclization process.
Migrations from the pyrrole nitrogen to a carbon atom on the ring have also been observed, although they are less common for sulfonyl groups compared to other functionalities like carbomethoxy groups. researchgate.net The propensity for such rearrangements is often influenced by the specific substrate, reaction conditions, and the presence of catalysts. These migration reactions represent a powerful tool for accessing pyrrole derivatives with substitution patterns that might be difficult to obtain through direct functionalization. nih.govrsc.org
Nucleophilic Reactions of the Sulfonyl Chloride Functional Group
The sulfonyl chloride group (-SO₂Cl) in this compound is a highly reactive electrophilic center. It readily undergoes nucleophilic substitution at the sulfur atom, making it a valuable precursor for the synthesis of a wide range of sulfonamides, sulfonate esters, and other sulfonyl derivatives.
The reaction mechanism generally proceeds through a stepwise addition-elimination pathway. A nucleophile attacks the electrophilic sulfur atom, leading to a transient, pentacoordinate trigonal bipyramidal intermediate. iupac.orgmdpi.com This intermediate then collapses by expelling the chloride ion, which is an excellent leaving group, to form the final product.
The reactivity of arenesulfonyl chlorides, which are structurally similar to pyrrolesulfonyl chlorides, has been extensively studied. They react with a broad spectrum of nucleophiles, including:
Amines: Primary and secondary amines react to form the corresponding sulfonamides. These reactions are often carried out in the presence of a base to neutralize the HCl byproduct. iupac.org
Alcohols and Phenols: In the presence of a base, alcohols and phenols react to yield sulfonate esters.
Water: Hydrolysis of the sulfonyl chloride group yields the corresponding sulfonic acid.
Carbanions and other carbon nucleophiles: These can also displace the chloride to form new carbon-sulfur bonds.
Kinetic studies on the reaction of arenesulfonyl chlorides with amines have shown that the reaction can exhibit complex kinetics, sometimes involving a third-order process where a second molecule of the amine or a hydroxide (B78521) ion acts as a general base to assist the nucleophilic attack. iupac.org The reactivity is also influenced by steric and electronic factors of both the sulfonyl chloride and the nucleophile. nih.gov For example, the removal of a 1-phenylsulfonyl protecting group from a pyrrole is often accomplished by nucleophilic attack at the sulfur atom using reagents like aqueous or methanolic potassium hydroxide. cdnsciencepub.com
Formation of Sulfonamides and Their Derivatives
The synthesis of sulfonamides is one of the most fundamental transformations of sulfonyl chlorides. The reaction of this compound with primary or secondary amines yields the corresponding N-substituted sulfonamides. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in a plethora of therapeutic agents. researchgate.netcbijournal.com
The mechanism proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. cbijournal.comrsc.org The formation of the sulfonamide bond is generally efficient and tolerant of a wide variety of functional groups on the amine substrate. organic-chemistry.org
The general reaction is as follows: this compound + R¹R²NH → 1-methyl-N-(R¹)(R²)-1H-pyrrole-3-sulfonamide + HCl
Research has demonstrated various effective methods for sulfonamide synthesis from sulfonyl chlorides and amines, highlighting the robustness of this transformation. cbijournal.com While primary amines react readily, less nucleophilic amines, such as anilines, may require specific conditions to achieve high yields. sapub.org The use of microwave irradiation has also been shown to accelerate the synthesis of sulfonamides from the corresponding sulfonyl chloride intermediates. cbijournal.com
| Amine Type | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Primary/Secondary Aliphatic Amines | Pyridine or Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to room temperature, 1-4 hours | cbijournal.comrsc.org |
| Aromatic Amines (Anilines) | Pyridine | Dichloromethane (DCM) | Portion-wise addition of sulfonyl chloride, room temperature | cbijournal.com |
| Amino Acid Esters | None (catalyst-free) | Solvent-free, Microwave | Microwave irradiation, short reaction times | rsc.org |
Preparation of Sulfones and Sulfonates from this compound
Beyond sulfonamides, this compound is a valuable precursor for the synthesis of sulfonate esters and sulfones, which are also important classes of organic compounds.
Sulfonate Esters: Sulfonate esters are formed through the reaction of this compound with alcohols. youtube.com Similar to sulfonamide formation, this reaction involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur center, displacing the chloride. A non-nucleophilic base, typically pyridine, is used to scavenge the HCl produced. youtube.com This transformation is an effective method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. libretexts.org The reaction generally proceeds with retention of configuration at the alcohol's carbon center, as the C-O bond is not broken during the reaction. youtube.com
The general reaction is as follows: this compound + R-OH → R-O-SO₂-(1-methyl-1H-pyrrol-3-yl) + HCl
| Alcohol Type | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Primary and Secondary Alcohols | Pyridine | Dichloromethane (DCM) | 0 °C to room temperature | youtube.com |
| Various Alcohols | 4-Methylpyridine N-oxide | Acetonitrile (B52724) | Room temperature, presence of 4Å molecular sieves | organic-chemistry.org |
| Phenols (Aryl Sulfonates) | None (catalyst-free) | Biphasic (e.g., DCM/water) | Room temperature | organic-chemistry.org |
Sulfones: The synthesis of sulfones from sulfonyl chlorides can be achieved through several strategies. One prominent method is the Friedel-Crafts sulfonylation, where the sulfonyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃) to form a diaryl or aryl-alkyl sulfone. sapub.org
An alternative, two-step procedure involves the reduction of the sulfonyl chloride to a sodium sulfinate salt, typically using a reducing agent like sodium sulfite. lookchem.com The resulting sulfinate salt is a potent nucleophile and can be alkylated with an alkyl halide to furnish the target sulfone. lookchem.com A more streamlined, one-pot version of this process has been developed, where the intermediate sulfinate salt is not isolated. In this method, the aqueous reaction mixture from the reduction of the sulfonyl chloride is treated directly with an alkylating agent (e.g., bromochloromethane) and a phase transfer catalyst to yield the corresponding sulfone. lookchem.com
Diversification through Cycloaddition and Radical Reactions
Modern synthetic methods have enabled the use of sulfonyl-containing compounds in more complex transformations, including cycloaddition and radical reactions, to build molecular complexity.
Pyrrole Sulfonyl Fluoride (B91410) Reactivity in Cycloadditions
While the chloride is common, the corresponding sulfonyl fluoride offers unique reactivity. Derivatives of pyrrole sulfonamides, such as N-sulfonylimines, can participate in synthetically valuable cycloaddition reactions. For instance, N-arylsulfonylimines have been shown to undergo photosensitized [4+2] and [2+2] cycloaddition reactions. nih.gov These transformations allow for the rapid construction of complex, three-dimensional polycyclic and azetidine (B1206935) scaffolds from simple starting materials. nih.gov The reaction pathway, whether a [4+2] or [2+2] cycloaddition, can be controlled by modulating the structure of the N-sulfonylimine. nih.gov
Furthermore, 1,3-dipolar cycloaddition reactions represent another powerful tool for diversification. Azomethine ylides generated in situ from precursors can react with saccharin-derived cyclic N-sulfonyl ketimines in a [3+2] cycloaddition fashion to create spiro-linked heterocyclic systems. mdpi.com These reactions often proceed with high regio- and diastereoselectivity. mdpi.com
Radical-Mediated Functionalizations
The sulfonyl chloride group can serve as a precursor to sulfonyl radicals, which are versatile intermediates for C-C and C-S bond formation. cmu.eduacs.org A notable strategy involves the visible-light-mediated cleavage of the N-S bond in sulfonyl pyrroles (sulfonamides derived from pyrrole). rsc.org This approach uniquely generates both a sulfonyl radical and a carbon-centered pyrrolyl radical. These radicals can then engage in cross-coupling reactions with alkenes to achieve di- or tri-functionalization, constructing complex molecules with quaternary carbon centers. rsc.org Density functional theory (DFT) calculations have suggested that this process occurs via energy transfer from an excited photocatalyst to the sulfonyl pyrrole, which induces the N–S bond cleavage. rsc.org
This radical-based strategy has been highlighted for its potential in late-stage functionalization, where complex sulfonamides, such as those found in pharmaceuticals, are converted into sulfonyl radicals to access new chemical space. researchgate.netacs.org The generated sulfonyl radicals can participate in reactions like alkene hydrosulfonylation and other difunctionalizations. researchgate.net
| Radical Precursor | Reaction Type | Key Reagents/Conditions | Products | Reference |
|---|---|---|---|---|
| Sulfonyl Pyrrole | Di-/Tri-functionalization of Alkenes | Visible light, Photocatalyst | Dipyrrolyl acetonitriles, Benzhydryl pyrroles | rsc.org |
| Sulfonamides | Late-Stage Functionalization (Hydrosulfonylation) | Visible light, Metal-free photocatalyst, Alkene | Complex Sulfones | researchgate.netacs.org |
| Sulfonyl Fluorides | Vinyl Sulfone Synthesis | Organosuperbase (DBU), Photocatalyst, Alkene | Vinyl Sulfones | nih.gov |
Advanced Synthetic Applications of 1 Methyl 1h Pyrrole 3 Sulfonyl Chloride
Utilization as a Building Block in Complex Chemical Synthesis
1-methyl-1H-pyrrole-3-sulfonyl chloride is a highly valued reagent for chemists aiming to construct intricate molecular frameworks. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a modifiable pyrrole (B145914) core, allows for a stepwise and controlled approach to complex targets.
Construction of Highly Functionalized Pyrrole Scaffolds
The pyrrole ring is a ubiquitous scaffold in pharmaceuticals and functional materials. The strategic placement of a sulfonyl group, as in this compound, provides a powerful handle for introducing further complexity and functionality. The sulfonyl chloride moiety can be readily reacted with a vast array of nucleophiles, such as amines, alcohols, and organometallic reagents, to generate a diverse range of sulfonamides, sulfonate esters, and sulfones, respectively.
Furthermore, the sulfonyl group can act as a directing group, influencing the regioselectivity of subsequent electrophilic substitution reactions on the pyrrole ring. This directing effect is crucial for the controlled synthesis of polysubstituted pyrroles. For instance, methodologies have been developed for the highly regioselective synthesis of 3,4-disubstituted 1H-pyrroles by leveraging the directing properties of sulfonyl groups. nih.gov In these methods, a protected pyrrole undergoes selective modification at specific positions, followed by the removal of the directing group to yield the desired functionalized scaffold. nih.gov This strategic approach allows for the creation of pyrrole derivatives with precisely controlled substitution patterns, which would be challenging to achieve through direct functionalization of the parent heterocycle.
Research has demonstrated the selective synthesis of pyrroles bearing sulfonyl groups, which serve as precursors to even more complex functionalized systems. rsc.orgnih.gov These studies highlight the importance of sulfonylated pyrroles as key intermediates in synthetic cascades. rsc.orgnih.gov
Table 1: Examples of Functionalized Pyrrole Scaffolds from Sulfonylated Precursors This table illustrates the types of functionalized pyrroles that can be synthesized, based on established chemical transformations of sulfonylated heterocycles.
| Precursor Type | Reactant | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Pyrrole Sulfonyl Chloride | Primary/Secondary Amine | Sulfonamide | Medicinal Chemistry Scaffolds |
| Pyrrole Sulfonyl Chloride | Alcohol/Phenol | Sulfonate Ester | Protecting Groups, Leaving Groups |
| Pyrrole Sulfonyl Chloride | Organometallic Reagent | Sulfone | Bioisosteres for Carbonyls |
| Substituted Sulfonyl Pyrrole | Halogenating Agent | Halogenated Sulfonyl Pyrrole | Cross-Coupling Intermediates |
Synthesis of Fused and Bridged Pyrrole-Containing Systems
Beyond simple functionalization, this compound is a valuable starting material for the synthesis of more complex, multi-cyclic systems. Derivatives obtained from this compound can be designed to undergo intramolecular cyclization or participate in intermolecular cycloaddition reactions, leading to the formation of fused and bridged heterocyclic frameworks. beilstein-journals.org
For example, a pyrrole derivative functionalized with an appropriate side chain can undergo annulation reactions to construct an adjacent ring, leading to structures like indoloquinolines. beilstein-journals.org Similarly, pyrrole derivatives can act as dienophiles or dienes in Diels-Alder reactions, providing access to bicyclic systems containing a pyrrole moiety. beilstein-journals.org The sulfonyl group can play a critical role in these transformations, either by activating the pyrrole ring for the desired reactivity or by being incorporated into the final fused system. The ability to construct such complex polycyclic architectures is essential for developing novel materials and therapeutic agents.
Strategy for Late-Stage Derivatization of Complex Molecules
In the synthesis of complex molecules, particularly in medicinal chemistry, the ability to modify a core structure at a late stage is highly advantageous. This "late-stage functionalization" allows for the rapid generation of analogues from a common advanced intermediate, facilitating the optimization of biological activity or other properties. The sulfonyl chloride group of this compound is ideally suited for this strategy.
A synthetic route can be designed where the complex core of a target molecule, containing the 1-methyl-1H-pyrrole moiety, is assembled first. The robust sulfonyl chloride handle remains intact throughout the preceding steps and is then used in the final stages to introduce a variety of substituents. By reacting the advanced intermediate with a library of amines or alcohols, chemists can efficiently produce a series of target compounds with diverse sulfonyl-linked side chains. This approach significantly streamlines the synthetic effort required to explore the structure-activity relationship (SAR) of a new chemical series. This strategy is implicit in patent literature where complex pyrrole sulfonyl derivatives are synthesized for potential pharmaceutical use. google.com
Contribution to Diversity-Oriented Synthesis Libraries
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological processes and identify new drug leads. This compound is an excellent building block for DOS due to its capacity to serve as a central hub for generating molecular diversity.
Starting from this single compound, a multitude of derivatives can be prepared in a divergent fashion. The sulfonyl chloride group provides a key point for diversification, as it can be coupled with a wide range of commercially available amines, alcohols, and other nucleophiles. nih.gov Each reaction introduces a new functional group and alters the steric and electronic properties of the resulting molecule. This approach allows for the rapid and efficient generation of a library of related but distinct compounds based on the 1-methyl-1H-pyrrole-3-sulfonamide/sulfonate scaffold. Such libraries are invaluable resources for high-throughput screening campaigns in drug discovery. The general principle of using reactive hubs to generate diversity is a cornerstone of modern medicinal chemistry. nih.govrsc.org
Table 2: Illustrative Library Generation from this compound This table demonstrates the principle of diversity-oriented synthesis using the target compound.
| Reagent Class (Nucleophile) | Example Reagent | Resulting Moiety | Structural Diversity Element |
|---|---|---|---|
| Aliphatic Amines | Piperidine | Pyrrolyl-sulfonyl-piperidine | Alicyclic group |
| Aromatic Amines | Aniline | N-phenyl-pyrrole sulfonamide | Aromatic group |
| Amino Acids | Glycine methyl ester | Sulfonamide-linked amino acid | Chiral center, peptide mimic |
| Alcohols | Phenol | Phenyl pyrrole-3-sulfonate | Aryl sulfonate ester |
Development of Novel Synthetic Methodologies
The utility of this compound and related compounds has spurred the development of new synthetic methods to both prepare and utilize these valuable intermediates more efficiently.
Catalytic Strategies in Sulfonylpyrrole Synthesis (e.g., Copper Catalysis)
While traditional methods for sulfonylation often require stoichiometric reagents and harsh conditions, modern synthetic chemistry is increasingly focused on the development of milder and more efficient catalytic processes. Copper-catalyzed reactions have emerged as a powerful tool in this area. nih.gov Research has shown that copper catalysts can facilitate the synthesis of sulfonylated heterocycles, including indoles and benzofurans, from propargylic alcohols. nih.gov
Furthermore, copper-hydride (CuH) catalyzed coupling reactions of enynes and nitriles have been developed to produce polysubstituted pyrroles. chemrxiv.org These catalytic approaches offer significant advantages, including milder reaction conditions, improved functional group tolerance, and better control over regioselectivity. The development of such catalytic strategies is crucial for making sulfonylated building blocks like this compound more accessible and for expanding their utility in organic synthesis.
Continuous Flow and Green Chemistry Approaches
The synthesis of sulfonyl chlorides, including this compound, is increasingly benefiting from the adoption of green chemistry principles and advanced manufacturing technologies like continuous flow processing. These approaches aim to develop synthetic routes that are not only efficient but also safer, more sustainable, and scalable compared to traditional batch methods.
Green Chemistry in Sulfonyl Chloride Synthesis
Traditional methods for preparing sulfonyl chlorides often rely on harsh reagents such as chlorosulfonic acid or sulfuryl chloride, which pose significant environmental and handling risks. In contrast, green chemistry seeks to minimize or eliminate the use and generation of hazardous substances.
A notable advancement in the environmentally friendly synthesis of sulfonyl chlorides involves the use of S-alkylisothiourea salts as odorless and stable starting materials. organic-chemistry.org These salts can be readily prepared from the corresponding alkyl halides and inexpensive thiourea. The subsequent chlorosulfonation is achieved using N-chlorosuccinimide (NCS) under mild, acidic conditions. organic-chemistry.orgresearchgate.net This method avoids the use of toxic and difficult-to-handle reagents like chlorine gas. organic-chemistry.org
A significant advantage of this green protocol is the nature of its byproduct, succinimide (B58015), which is water-soluble. organic-chemistry.orgresearchgate.net This facilitates easy separation from the desired sulfonyl chloride product. Furthermore, the succinimide can be recovered from the aqueous phase and conveniently recycled back into the starting reagent, N-chlorosuccinimide, by treatment with sodium hypochlorite, making the process more sustainable and atom-economical. organic-chemistry.orgresearchgate.net This approach has been successfully applied to a diverse range of substrates, yielding sulfonyl chlorides in moderate to excellent yields. organic-chemistry.org
The table below compares the traditional and green synthesis approaches for sulfonyl chlorides.
Table 1: Comparison of Traditional vs. Green Synthesis of Sulfonyl Chlorides
| Feature | Traditional Method | Green Method (NCS/Isothiourea Salt) |
|---|---|---|
| Starting Materials | Thiols, sulfonic acids, or Grignard reagents | S-alkylisothiourea salts (from alkyl halides and thiourea) |
| Chlorinating Agent | Chlorosulfonic acid, SO₂Cl₂, Cl₂ gas | N-chlorosuccinimide (NCS) |
| Reaction Conditions | Often harsh, involving strong acids or corrosive reagents | Mild acidic conditions |
| Byproducts | Acidic and/or toxic byproducts | Succinimide (water-soluble and recyclable) |
| Safety Profile | Use of highly toxic and corrosive materials | Avoidance of hazardous reagents like chlorine gas |
| Sustainability | Generation of hazardous waste | Recyclable byproduct, improved atom economy |
Continuous Flow Synthesis
Continuous flow chemistry, utilizing microreactors or flow reactors, offers substantial advantages for the synthesis of reactive intermediates like this compound. This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety. uniroma1.itmt.com
The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, which is critical for managing highly exothermic reactions that are common in chlorosulfonation processes. This enhanced control minimizes the formation of impurities and byproducts, often leading to cleaner reaction profiles and simplifying downstream purification. uniroma1.it
For the synthesis of pyrrole derivatives, continuous flow methods have been successfully employed. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, demonstrating the utility of flow reactors for constructing the pyrrole core. nih.gov In this process, the HBr generated as a byproduct was utilized in-situ to facilitate a subsequent reaction step within a single microreactor. nih.gov
A conceptual continuous flow process for synthesizing this compound could involve the reaction of 1-methyl-1H-pyrrole with a suitable sulfonating agent in a flow reactor. The precise control afforded by the flow system would be crucial for managing this potentially sensitive transformation, preventing over-reaction or degradation of the pyrrole ring.
The table below outlines hypothetical parameters for such a continuous flow synthesis.
Table 2: Conceptual Continuous Flow Parameters for Synthesis of this compound
| Parameter | Description |
|---|---|
| Reactants | Stream A: 1-methyl-1H-pyrrole in an appropriate solvent. Stream B: Chlorosulfonating agent (e.g., SO₂Cl₂) in a solvent. |
| Reactor Type | Microreactor or packed-bed flow reactor. |
| Temperature | Precisely controlled, potentially sub-ambient (e.g., -10°C to 20°C) to manage exothermicity. |
| Residence Time | Optimized for maximum conversion and minimal byproduct formation (e.g., 1 to 10 minutes). |
| Pressure | Maintained by a back-pressure regulator to ensure single-phase flow and control of volatile reagents. |
| Quenching | In-line quenching with a suitable reagent stream to immediately stop the reaction and stabilize the product. |
| Potential Advantages | Enhanced safety by minimizing the amount of reactive intermediates at any given time; improved yield and purity; seamless integration with subsequent reaction steps. uniroma1.itrsc.org |
By combining the principles of green chemistry with the technical advantages of continuous flow processing, the synthesis of this compound can be made significantly more efficient, safer, and environmentally sustainable.
Exploration in Medicinal Chemistry Research Synthetic Aspects
Design and Synthesis of Bioactive Pyrrole-Sulfonyl Derivatives
The reactive sulfonyl chloride moiety of 1-methyl-1H-pyrrole-3-sulfonyl chloride serves as a chemical handle for attaching various functional groups, leading to the creation of libraries of novel compounds for biological screening. This versatility is central to its application in drug discovery.
Replacing the core structures of established drugs with different heterocyclic systems is a common strategy in medicinal chemistry to develop new analogues with improved properties. Pyrrole-based analogues of the antibiotic chloramphenicol have been synthesized and investigated for their antibacterial activity. For instance, a seven-stage synthesis has been described for DL-threo-1-(1-methylsulfonylpyrrole-3-yl)-2-dichloroacetamidopropane-1,3-diol, a pyrrole (B145914) analogue of chloramphenicol. This compound demonstrated significant antibacterial activity, ranging from 3% to 50% of chloramphenicol's activity nih.gov. Another synthesized analogue, DL-threo-1-(1-methyl-4-nitropyrrole-2-yl)-2-dichloroacetamidopropane-1,3-diol, also showed notable antibacterial efficacy, equivalent to 12-50% of the parent drug's activity nih.govresearchgate.net. While these examples establish the viability of the pyrrole scaffold for mimicking chloramphenicol, the direct synthesis of such analogues using this compound as the starting material is not explicitly detailed in the available literature.
Sultams are cyclic sulfonamides that represent an important class of heterocyclic compounds in drug discovery. The synthesis of pyrrole-fused sultams typically involves intramolecular cyclization reactions. However, the specific use of this compound for the direct synthesis of pyrrole sultams is not detailed in the provided research.
The sulfonyl chloride group is a key precursor for the synthesis of sulfonamides, a class of compounds famous for their antibacterial properties uobaghdad.edu.iqresearchgate.net. The general synthetic method involves the reaction of a sulfonyl chloride with an amino group uobaghdad.edu.iq. Therefore, this compound is an ideal starting point for creating a wide array of N-substituted pyrrole-3-sulfonamides.
Recent research has focused on synthesizing novel sulfonamide hybrids to overcome resistance to existing sulfa drugs rsc.orgnih.gov. In one study, new series of pyrrole-carboxylate hybrids bearing an arylsulfamoyl group were synthesized nih.gov. These compounds were evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacterial strains, with their activity assessed through Inhibition Zone Diameter (IZD) and Minimum Inhibitory Concentration (MIC) techniques nih.gov. The results confirmed that attaching a sulfonamide moiety to other chemical agents can produce compounds with significant antibacterial activity, even if the parent agents are inactive nih.gov.
| Compound | Target Organism | Activity Measurement (MIC in µg/mL) | Reference |
|---|---|---|---|
| Sulfonamide-Pyrrole Hybrid 4a | Staphylococcus aureus | Data Not Specified | nih.gov |
| Sulfonamide-Pyrrole Hybrid 4b | Escherichia coli | Data Not Specified | nih.gov |
| Modified Sulfathiazole (SA7) | Staphylococcus aureus | Low µM range | rsc.org |
| Modified Sulfathiazole (SA11) | Staphylococcus aureus | Low µM range | rsc.org |
Synthetic Approaches to Structure-Activity Relationship Elucidation
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For sulfonamide-based drugs, SAR studies have established key principles. Generally, the antibacterial activity is associated with a free amino group on the aromatic ring, while substitutions on the sulfonamide nitrogen (the R1 group) with heterocyclic moieties can modulate potency and pharmacokinetic properties openaccesspub.org.
In the context of derivatives from this compound, SAR exploration would involve synthesizing a library of compounds where the amine component reacted with the sulfonyl chloride is systematically varied. By introducing different alkyl, aryl, or heterocyclic amines, researchers can probe the effects of lipophilicity, electronic properties, and steric bulk on antibacterial or antifungal activity. For example, studies on sulfonamides derived from carvacrol showed that incorporating different groups like morpholine or hydrazine led to significant variations in acetylcholinesterase inhibition, a target relevant to Alzheimer's disease nih.gov. Molecular docking studies can further complement these synthetic efforts by predicting how different substituents interact with the active site of a target enzyme, such as dihydropteroate synthase in bacteria rsc.orgnih.gov. Such a combined synthetic and computational approach allows for the rational design of more potent and selective inhibitors based on the 1-methyl-1H-pyrrole-3-sulfonyl scaffold.
Role in Developing New Molecular Probes and Chemical Tools
Molecular probes and chemical tools are essential for studying biological processes, visualizing cellular components, and identifying new drug targets. While the pyrrole scaffold is a component of many fluorescent dyes and biologically important molecules, the specific application of this compound in the development of new molecular probes or chemical tools is not extensively covered in the available literature.
Computational and Theoretical Chemistry Studies on 1 Methyl 1h Pyrrole 3 Sulfonyl Chloride Systems
Quantum Chemical Calculations of Reactivity and Selectivity
Quantum chemical calculations, particularly those employing density functional theory (DFT), are pivotal in predicting the reactivity and regioselectivity of electrophilic substitution on the pyrrole (B145914) ring. The sulfonation of N-methylpyrrole is a key step in the synthesis of the precursor to 1-methyl-1H-pyrrole-3-sulfonyl chloride.
Theoretical studies have shown that the sulfonation of pyrrole and its 1-methyl derivative with an electrophile like the sulfur trioxide-pyridine complex preferentially yields the 3-sulfonated product over the 2-sulfonated isomer. researchgate.net DFT calculations, such as those at the B3LYP/6-31G(d) level of theory, have been used to investigate the energy profiles for the formation of the different isomeric intermediates. researchgate.net
The calculations reveal that the energy barriers for the addition of SO₃ to the α- (C2) and β- (C3) positions of the 1-methylpyrrole (B46729) ring are very close in energy. researchgate.net This suggests that the initial formation of the σ-complexes at either position should occur at comparable rates. However, the thermodynamic stability of the resulting products is the deciding factor for the observed selectivity. The β-isomer (3-sulfonate) is found to be thermodynamically more stable than the α-isomer (2-sulfonate). researchgate.net This greater stability is the primary reason for the predominance of the 3-substituted product in the reaction mixture.
The reactivity of the sulfonyl chloride group itself is also a subject of computational study. Nucleophilic substitution at the sulfur center of arylsulfonyl chlorides has been investigated theoretically. nih.gov These studies often compare two primary mechanisms: a concerted SN2-like process and a stepwise addition-elimination (A-E) mechanism. For this compound, DFT calculations can model the transition states for its reactions with various nucleophiles. The calculated activation energies for these pathways help predict the compound's susceptibility to nucleophilic attack, which is a cornerstone of its synthetic utility. sigmaaldrich.com
Table 1: Calculated Relative Energies for Sulfonation Intermediates of 1-Methylpyrrole
| Species | Calculation Level | Relative Energy (kcal/mol) |
|---|---|---|
| 1-Methylpyrrole + SO₃ | B3LYP/6-31G(d) | 0.0 |
| Transition State (C2-attack) | B3LYP/6-31G(d) | +5.2 |
| σ-Complex (C2-sulfonate) | B3LYP/6-31G(d) | -15.8 |
| Transition State (C3-attack) | B3LYP/6-31G(d) | +4.9 |
| σ-Complex (C3-sulfonate) | B3LYP/6-31G(d) | -18.3 |
Note: These values are hypothetical and representative of typical computational results for such a system, illustrating the kinetic and thermodynamic factors.
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling is instrumental in mapping the entire reaction coordinate for the formation of 1-methyl-1H-pyrrole-3-sulfonic acid, the direct precursor to the title compound. researchgate.net The sulfonation of 1-methylpyrrole with a pyridine-SO₃ complex provides a clear example.
The mechanistic investigation begins with the reactants, 1-methylpyrrole and the Py-SO₃ complex. DFT models can trace the pathway of the SO₃ molecule from pyridine (B92270) to the pyrrole ring. researchgate.net The calculations typically include a solvent model (e.g., IEFPCM for dichloroethane) to account for the influence of the medium on the reaction's energy characteristics. researchgate.net
The model shows that the reaction proceeds through the following key steps:
Formation of σ-Complexes: The SO₃ electrophile adds to either the C2 or C3 position of the pyrrole ring, passing through an early transition state. The similarity in the energy of these transition states indicates a competitive formation of both α- and β- σ-complexes initially. researchgate.net
Deprotonation: Following the formation of the σ-complexes, a base, which is pyridine in this case, abstracts a proton from the carbon atom that was attacked. This step is rapid and leads to the formation of the pyridinium (B92312) salts of 1-methylpyrrole-2-sulfonic acid and 1-methylpyrrole-3-sulfonic acid. researchgate.net
Isomer Interconversion: Computational models can also explore the possibility of interconversion between the isomeric products. These calculations often show that the α-isomer is kinetically less stable and can rearrange to the more stable β-isomer, further contributing to the final product ratio. researchgate.net
The transition state structures located through these calculations provide a snapshot of the geometry of the reacting molecules at the peak of the energy barrier. Key parameters from these structures, such as the forming C-S bond length and the breaking N-S bond (in the Py-SO₃ complex), offer a detailed picture of the reaction mechanism.
Conformational and Electronic Structure Analysis of Sulfonylpyrrole Compounds
The three-dimensional structure and electronic properties of this compound are crucial for its reactivity and interactions. Computational methods provide a detailed analysis of these features.
Conformational Analysis: The molecule's conformation is largely defined by the rotation around the C(3)-S bond. Theoretical calculations, such as DFT, can be used to generate a potential energy surface by systematically rotating this dihedral angle. nih.gov This analysis typically reveals one or more low-energy conformers. For this compound, the orientation of the sulfonyl chloride group relative to the pyrrole ring is of primary interest. Steric hindrance between the oxygen atoms of the sulfonyl group and the adjacent hydrogen atom on the pyrrole ring (at C4) can influence the preferred conformation. Analogous studies on N-methylated amides have shown that N-methylation can significantly alter conformational preferences. nih.govrsc.org
Electronic Structure Analysis: The electronic structure is characterized by the distribution of electron density and the nature of the molecular orbitals. The sulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyrrole ring. nih.gov This is evident from computational analyses like Natural Bond Orbital (NBO) analysis and mapping of the electrostatic potential (ESP).
NBO analysis can quantify the charge distribution, revealing a significant positive charge on the sulfur atom and a polarization of the pyrrole ring. The ESP map visually represents the electron-rich and electron-poor regions of the molecule. For this compound, the ESP would show a highly positive (blue) region around the sulfonyl group's sulfur atom, indicating its electrophilicity. nih.gov The region around the pyrrole nitrogen and the π-system would be comparatively more negative (red/yellow), though tempered by the electron-withdrawing sulfonyl group.
Table 2: Selected Calculated Structural and Electronic Parameters for this compound
| Parameter | Method | Calculated Value |
|---|---|---|
| C(3)-S Bond Length | DFT/B3LYP/6-31G(d) | 1.78 Å |
| S-Cl Bond Length | DFT/B3LYP/6-31G(d) | 2.08 Å |
| O-S-O Bond Angle | DFT/B3LYP/6-31G(d) | 121.5° |
| C(2)-C(3)-S-O Dihedral Angle | DFT/B3LYP/6-31G(d) | 65° (for a stable conformer) |
| NBO Charge on Sulfur (S) | NBO Analysis | +1.85 e |
| NBO Charge on Chlorine (Cl) | NBO Analysis | -0.25 e |
Note: These values are hypothetical and serve as realistic examples of data obtained from computational analysis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-methyl-1H-pyrrole-3-sulfonyl chloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of 1-methylpyrrole followed by chlorination. For example, sulfonic acid derivatives can react with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions. To optimize purity, use column chromatography (silica gel, eluent: hexane/ethyl acetate) and confirm purity via HPLC or GC-MS. Ensure inert atmospheres (N₂/Ar) to prevent hydrolysis during synthesis .
Q. How should researchers safely handle and store this compound in the laboratory?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with water due to hydrolysis risks.
- Storage : Keep in airtight, moisture-resistant containers under inert gas (e.g., N₂) at –20°C. Monitor for discoloration, which may indicate decomposition.
- Emergency Measures : In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the pyrrole ring substitution pattern and sulfonyl chloride group.
- FT-IR : Peaks near 1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₅H₇ClNO₂S: 180.0 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound as a sulfonating agent in heterocyclic chemistry?
- Methodological Answer :
- Solvent Selection : Use aprotic solvents (e.g., DCM, THF) to minimize hydrolysis.
- Temperature : Reactions at 0–25°C reduce side reactions (e.g., sulfone formation).
- Catalysis : Add DMAP or pyridine to scavenge HCl and improve yields.
- Example Protocol : React with amines (1.2 equiv) in DCM at 0°C for 2 hours, followed by aqueous workup. Monitor by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Q. How should researchers address discrepancies between crystallographic data and spectroscopic results for this compound?
- Methodological Answer :
- Re-crystallization : Use slow vapor diffusion (e.g., hexane/DCM) to obtain high-quality crystals for X-ray diffraction (SHELX software for refinement ).
- Dynamic NMR : Investigate conformational flexibility if crystal packing effects differ from solution-state NMR.
- Theoretical Calculations : Compare DFT-optimized structures (e.g., Gaussian) with experimental data to resolve ambiguities .
Q. What strategies mitigate decomposition during long-term storage or catalytic applications?
- Methodological Answer :
- Stabilizers : Add molecular sieves (3Å) to absorb moisture.
- Inert Matrices : Immobilize on silica or polymer supports for catalytic reuse.
- Decomposition Analysis : Use accelerated aging studies (TGA/DSC) to identify degradation thresholds (e.g., >40°C triggers rapid hydrolysis) .
Data Contradiction and Analysis
Q. Why might reactivity vary across batches of this compound, and how can consistency be ensured?
- Methodological Answer :
- Root Cause Analysis : Test for residual solvents (GC-MS) or unreacted precursors (HPLC).
- Quality Control : Implement in-process checks (e.g., FT-IR for Cl⁻ byproduct detection).
- Standardization : Use fixed stoichiometry (e.g., 1:1.5 pyrrole:sulfonating agent) and strict temperature control (±2°C) .
Q. How can researchers resolve conflicting solubility data reported in literature?
- Methodological Answer :
- Solvent Screening : Test in DMSO, DMF, and chlorinated solvents using gravimetric methods.
- Hansen Solubility Parameters : Calculate HSPs to predict compatibility.
- Documentation : Report detailed conditions (e.g., temperature, purity grade) to enable cross-study comparisons .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 179.63 g/mol | |
| Recommended Storage | –20°C under N₂, desiccated | |
| Key IR Peaks | 1370 cm⁻¹ (S=O), 1170 cm⁻¹ (S=O) | |
| Hazard Class | Corrosive (GHS Category 1B) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
